Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyridazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality of the final product. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: This compound shares a similar thiazole and trifluoromethyl structure but differs in the substituents on the thiazole ring.
Various indole derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a pyridazine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O4S/c1-3-25-12(24)8-6-26-13(18-8)19-11(23)7(2)21-10(22)5-4-9(20-21)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRJJBWGRHXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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